molecular formula C22H22BrN3O B302223 4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

Cat. No. B302223
M. Wt: 424.3 g/mol
InChI Key: WSFGYIQKUGHISX-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to possess antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide in lab experiments is its ability to inhibit the growth of cancer cells, bacteria, and fungi. This makes the compound a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer, bacterial, and fungal infections. Another area of interest is the investigation of the potential side effects of this compound and its toxicity in different cell lines and animal models. Furthermore, the use of this compound as a potential antioxidant and anti-inflammatory agent in the treatment of various diseases is also an interesting area of research.

Synthesis Methods

The synthesis of 4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromo-benzohydrazide with 1-(2,6-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification.

Scientific Research Applications

4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antitumor, antibacterial, and antifungal properties. It has also been shown to possess antioxidant and anti-inflammatory activities.

properties

Product Name

4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

4-bromo-N-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C22H22BrN3O/c1-14-6-5-7-15(2)21(14)26-16(3)12-19(17(26)4)13-24-25-22(27)18-8-10-20(23)11-9-18/h5-13H,1-4H3,(H,25,27)/b24-13-

InChI Key

WSFGYIQKUGHISX-CFRMEGHHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)C3=CC=C(C=C3)Br)C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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